N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: : Industrial production methods for SP-2577 (mesylate) are also proprietary. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : SP-2577 (mesylate) primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: : SP-2577 (mesylate) is used as a research tool to study the inhibition of lysine-specific demethylase 1 (LSD1/KDM1A), which plays a role in gene expression regulation .
Biology: : In biological research, SP-2577 (mesylate) is used to investigate the role of LSD1 in various cellular processes, including differentiation and proliferation .
Medicine: : SP-2577 (mesylate) has shown potential in cancer therapy, particularly in treating tumors with mutations in the SWI/SNF chromatin remodeling complex. It promotes anti-tumor immunity and T-cell infiltration in cancer models .
Industry: : While primarily used in research, SP-2577 (mesylate) may have future applications in the pharmaceutical industry as a therapeutic agent .
Mechanism of Action
SP-2577 (mesylate) exerts its effects by inhibiting lysine-specific demethylase 1 (LSD1/KDM1A). This inhibition disrupts the demethylation of histone H3, leading to changes in the chromatin landscape and gene expression. The compound also stimulates interferon-dependent anti-tumor immunity through the induction of endogenous retroviral elements .
Comparison with Similar Compounds
Similar Compounds
SP-2509: Another LSD1 inhibitor with similar properties but different binding affinities and effects.
GSK2879552: A selective LSD1 inhibitor used in cancer research.
ORY-1001:
Uniqueness: : SP-2577 (mesylate) is unique due to its reversible inhibition of LSD1 and its ability to promote anti-tumor immunity. This makes it a promising candidate for combination therapies with checkpoint inhibitors .
Properties
Molecular Formula |
C21H27ClN4O7S2 |
---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid |
InChI |
InChI=1S/C20H23ClN4O4S.CH4O3S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25;1-5(2,3)4/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27);1H3,(H,2,3,4)/b22-14-; |
InChI Key |
JIPBQMGGMHCGBW-YDHFHHHVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.